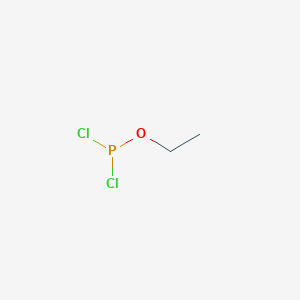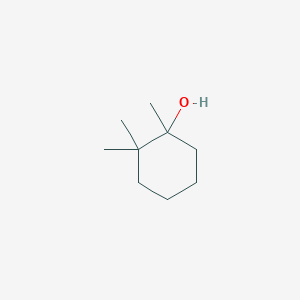![molecular formula C7H6N2S B073251 Benzo[d]thiazol-7-amine CAS No. 1123-55-3](/img/structure/B73251.png)
Benzo[d]thiazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-7-amine is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring, with an amine group attached at the seventh position. This compound is part of the larger family of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Wissenschaftliche Forschungsanwendungen
Benzo[d]thiazol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new pharmaceuticals.
Industry: this compound is used in the production of dyes, pigments, and as a vulcanization accelerator in the rubber industry
Wirkmechanismus
Target of Action
Benzo[d]thiazol-7-amine and its derivatives have been found to exhibit a broad spectrum of biological effects, including anti-inflammatory and anti-tubercular activities . The primary targets of these compounds are often enzymes or proteins that play crucial roles in the disease process. For instance, in the context of anti-inflammatory activity, these compounds have been shown to inhibit the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Mode of Action
The interaction of this compound with its targets often results in the inhibition of the target’s function, leading to a decrease in the disease symptoms. For example, in the case of COX enzymes, the inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. In the context of inflammation, the inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated pain. In the context of tuberculosis, benzothiazole derivatives have been found to inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of related active compounds have been predicted using computational tools .
Result of Action
The result of the action of this compound is a decrease in the symptoms of the disease it is targeting. For instance, in the case of inflammation, the inhibition of COX enzymes leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and associated pain . In the context of tuberculosis, the inhibition of the DprE1 enzyme leads to a disruption in the cell wall biosynthesis of Mycobacterium tuberculosis, inhibiting its growth .
Safety and Hazards
Zukünftige Richtungen
Recent synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests that Benzo[d]thiazol-7-amine and its derivatives could have potential future applications in the development of new anti-tubercular drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzo[d]thiazol-7-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. Another method includes the reaction of 2-aminobenzenethiol with bromine and ammonium thiocyanate, followed by cyclization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-throughput methods such as microwave-assisted synthesis or continuous flow reactors. These methods enhance reaction efficiency and yield while minimizing the production of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[d]thiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: A parent compound with similar structural features but lacking the amine group at the seventh position.
2-Aminobenzothiazole: Similar to Benzo[d]thiazol-7-amine but with the amine group at the second position.
Benzimidazole: Another heterocyclic compound with a benzene ring fused to an imidazole ring instead of a thiazole ring
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUIKHROIQRWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499827 |
Source


|
| Record name | 1,3-Benzothiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-55-3 |
Source


|
| Record name | 1,3-Benzothiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural characterization of the synthesized 2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl)benzo[d]thiazol-7-amine derivatives?
A1: The synthesized compounds were characterized using various spectroscopic techniques:
Q2: What were the findings regarding the in vitro efficacy of the synthesized this compound derivatives against cancer cell lines?
A2: The synthesized compounds were screened for in vitro cytotoxicity against:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B73190.png)


